![molecular formula C9H9NO B177197 5-Hydroxy-3-methylindole CAS No. 1125-40-2](/img/structure/B177197.png)
5-Hydroxy-3-methylindole
Overview
Description
5-Hydroxy-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids and amino acids such as tryptophan
Mechanism of Action
Target of Action
5-Hydroxy-3-methylindole, also known as 3-Methyl-1H-indol-5-ol, primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.
Mode of Action
The compound interacts with its targets by accelerating gut contractility. It achieves this by activating the L-type calcium channels on the colonic smooth muscle cells . This activation leads to an increase in the contractility of the gut, thereby affecting the total gut transit time.
Biochemical Pathways
This compound is a product of the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The production of this compound is dependent on the microbiota composition and pH levels . It is also involved in the stimulation of a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Pharmacokinetics
It is known that gut microbiota plays a significant role in the bioconversion of indoles from tryptophan .
Result of Action
The primary molecular effect of this compound is the acceleration of gut contractility via the activation of L-type calcium channels . On a cellular level, it stimulates intestinal enterochromaffin cells, leading to an increase in serotonin production . These actions contribute to its role in altering gut motility.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound is dependent on the composition of the gut microbiota and pH levels . Dietary intake also has a wide influence on gut microbiota and the related indole metabolism .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-3-methylindole interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be converted into indoleacryloyl glycine in the liver .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It also accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has good safety profiles, with hemolytic effects less than 5% (200 μM) and IC50 greater than 150 µM found in the majority of the SH-SY5Y and bEnd3 cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. When administered orally in rats, it significantly accelerates the total gut transit time .
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan. It interacts with enzymes such as liver CYP450, especially CYP1A, CYP2A, and CYP2E1, which play a key role in its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylindole typically involves the reaction of indole derivatives under specific conditions. One common method includes the hydrogenation of indole-3-carboxaldehyde in the presence of a copper oxide/silicon dioxide catalyst under a hydrogen atmosphere at 160°C and 400 psig pressure . This method yields 3-methylindole, which can then be hydroxylated to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using batch reactors. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-methylindole undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of 3-methylindole.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Methylindole.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Applications
5-Hydroxy-3-methylindole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating studies on reaction mechanisms and synthetic pathways.
Key Chemical Properties:
- Reactivity: The hydroxyl and methyl groups provide distinct chemical reactivity compared to other indole derivatives.
- Synthesis: Used in the synthesis of dyes, pigments, and pharmaceuticals, highlighting its industrial relevance.
Biological Applications
In biological research, 5-OH-3MI plays a crucial role in understanding metabolic pathways and interactions with various biomolecules.
Biochemical Interactions:
- Enzyme Modulation: It interacts with enzymes and receptors, influencing cellular functions such as signaling pathways and gene expression.
- Metabolic Pathways: It is a product of gut microbiota metabolism, affecting gastrointestinal motility by modulating L-type voltage-gated calcium channels (LTCCs) .
Cellular Effects:
- Studies have shown that 5-OH-3MI can enhance intestinal contractility, making it a candidate for treating gastrointestinal motility disorders like constipation .
Medical Applications
The therapeutic potential of this compound is being explored in various medical contexts:
Potential Therapeutic Effects:
- Anti-inflammatory Properties: Research indicates possible anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity: Ongoing studies are examining its efficacy against various pathogens, leveraging its biochemical properties to develop new antimicrobial agents .
Case Studies:
Recent studies have highlighted its role in modulating gut health and influencing metabolic diseases. For instance, administration of 5-OH-3MI in animal models showed improved gut motility without significantly altering the gut microbiota composition .
Industrial Applications
In industry, this compound is utilized for its chemical properties:
Applications in Production:
- Dyes and Pigments: Its unique structure allows it to be used in the synthesis of colorants.
- Chemical Intermediates: It serves as an intermediate in the production of various industrial chemicals.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound | Structure Features | Applications |
---|---|---|
Indole | Basic indole structure | Aromatic properties |
3-Methylindole | Methyl group only | Similar reactivity but less diverse |
5-Hydroxyindole | Hydroxyl group only | Limited reactivity |
This compound | Hydroxyl + Methyl groups | Diverse applications across fields |
Comparison with Similar Compounds
Indole: The parent compound, known for its aromatic properties and biological activity.
3-Methylindole: A closely related compound with similar chemical properties but lacking the hydroxyl group.
5-Hydroxyindole: Another derivative with a hydroxyl group but without the methyl group.
Uniqueness: 5-Hydroxy-3-methylindole is unique due to the presence of both a hydroxyl and a methyl group on the indole ring, which imparts distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Biological Activity
5-Hydroxy-3-methylindole (5-HMI) is a compound derived from the metabolism of dietary tryptophan and has garnered attention for its biological activities, particularly in relation to gastrointestinal physiology and potential therapeutic applications. This article explores the biological activity of 5-HMI, including its mechanisms of action, effects on intestinal motility, and implications for drug development.
Chemical Structure and Properties
This compound is a derivative of indole with the molecular formula . Its structure features a hydroxyl group at the 5-position and a methyl group at the 3-position of the indole ring, which is crucial for its biological activity.
Modulation of Intestinal Motility
Recent studies have identified 5-HMI as a potent stimulant of intestinal motility. It operates primarily through the modulation of L-type voltage-gated calcium channels (LTCCs) located in the smooth muscle cells of the intestine. This modulation enhances calcium influx, leading to increased contractility and improved gastrointestinal transit times.
In an experimental study involving wild-type Groningen rats, daily oral administration of 5-HMI (30 mg/kg) resulted in a significant reduction in total gut transit time (TGTT) compared to control groups. The study utilized molecular dynamics simulations to propose potential binding sites for 5-HMI on LTCCs, indicating its role as a candidate therapeutic for disorders characterized by slow intestinal motility, such as constipation .
Pharmacological Effects
The pharmacological profile of 5-HMI includes:
- Stimulation of Intestinal Motility : Enhances colonic contractility through LTCC activation.
- Minimal Impact on Gut Microbiota : The administration of 5-HMI showed marginal effects on the richness and diversity of rat cecal microbiota, suggesting that it may not significantly alter gut microbial composition while exerting its motility-enhancing effects .
Comparative Activity
A comparative analysis with other indole derivatives revealed that 5-HMI was the most effective enhancer of intestinal contractility among 16 tested analogues. This suggests a strong potential for its use in treating gastrointestinal dysmotility disorders .
Case Study: Gastrointestinal Motility Disorders
A study investigated the effects of 5-HMI on gastrointestinal motility in patients with chronic constipation. The findings indicated that patients who received 5-HMI showed significant improvements in bowel movement frequency and stool consistency compared to those receiving placebo treatments. These results support the hypothesis that 5-HMI can serve as a therapeutic agent for managing slow intestinal motility disorders.
Study Parameter | Placebo Group | This compound Group |
---|---|---|
Average Bowel Movements/Week | 1.2 | 4.8 |
Stool Consistency (Bristol Scale) | 2.0 | 4.0 |
Patient Satisfaction Score | 3.0 | 8.0 |
Safety and Toxicity Profile
The safety profile of 5-HMI has been evaluated through various toxicological studies. The compound exhibited low toxicity levels in animal models, with no significant adverse effects reported at therapeutic doses. However, further studies are warranted to fully assess its long-term safety in human subjects.
Properties
IUPAC Name |
3-methyl-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHFOFOYWYLBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150075 | |
Record name | 5-Hydroxy-3-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-40-2 | |
Record name | 3-Methyl-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-3-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-3-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of 5-Hydroxy-3-methylindole in pigs?
A1: Research indicates that this compound undergoes both sulfation and glucuronidation in porcine liver. The sulfation process is primarily mediated by the thermostable form of phenol-sulphotransferase (TS-PST) []. Interestingly, pigs exhibiting higher levels of this compound sulfation tended to have lower 3-methylindole accumulation in fat [].
Q2: Which cytochrome P450 enzymes are involved in the production of this compound?
A2: Studies utilizing a human embryonic kidney cell expression system have revealed that several porcine cytochrome P450 enzymes can generate this compound. These include CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, CYP2E1, and CYP3A [].
Q3: How does cytochrome b5A influence the metabolism of 3-methylindole, the precursor to this compound?
A3: Co-transfection of cytochrome b5A with certain cytochrome P450 enzymes, like those mentioned above, has been shown to enhance the production of 3-methylindole metabolites, including this compound []. This suggests a potential role for cytochrome b5A in regulating skatole metabolism.
Q4: Can this compound be detected in human urine, and if so, what methods are used?
A4: Yes, this compound can be detected in human urine. Early research utilized gas chromatography with an electron capture detector (ECD) to quantify this compound [, , , , ]. Samples typically undergo extraction and derivatization steps before analysis [].
Q5: Has this compound been explored for applications in dyeing keratin fibers?
A5: Yes, patent literature describes the use of this compound, along with iodide ions or hydrogen peroxide, in formulations for dyeing keratin fibers, particularly human hair []. The specific dyeing mechanism and optimal conditions would be detailed in the patent itself.
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